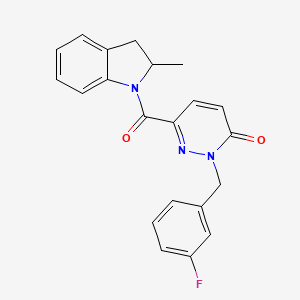
2-(3-fluorobenzyl)-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-fluorobenzyl)-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one, also known as FMOC-pyridazine, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of pyridazine derivatives, which have been found to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-microbial effects.
Aplicaciones Científicas De Investigación
GPR39 Agonists and Zinc Modulation
Research has identified kinase inhibitors with potential applications as GPR39 agonists, highlighting an unexpected role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39. This discovery expands the understanding of kinase off-targets to include G protein–coupled receptors, suggesting potential therapeutic applications in treating conditions related to GPR39 activity (Sato, Huang, Kroeze, & Roth, 2016).
Synthetic Methodologies
A study outlined the synthesis of polysubstituted pyridazinones, showcasing the versatility of 4,5,6-trifluoropyridazin-3(2H)-one as a scaffold for creating diverse polyfunctional systems. This work is significant for drug discovery, providing a methodological basis for synthesizing compounds with potential therapeutic applications (Pattison, Sandford, Yufit, Howard, Christopher, & Miller, 2009).
Molecular Docking and Therapeutic Potential
Another study focused on the synthesis, structural characterization, and theoretical analyses of a novel pyridazin-3(2H)-one derivative, assessing its potential as a therapeutic agent against COVID-19 through in silico docking and ADME studies. This research contributes to the exploration of new compounds for combating emerging viral threats (Kalai et al., 2020).
Chemical Structure and Activity Correlation
Research into fluorine-containing pyridazinone derivatives has revealed their potential for medicinal chemistry, particularly in the development of new pharmaceuticals. The incorporation of fluorine atoms into organic compounds can significantly alter their physical, chemical, and biological properties, making this an area of high interest for drug development (Nosova, Nosova, Poteeva, Lipunova, Slepukhin, Slepukhin, Charushin, & Charushin, 2019).
Photoredox Catalysis in Fluoromethylation
The fine design of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds showcases the application of pyridazinone derivatives in synthetic organic chemistry. This research highlights the utility of photoredox catalysis in enabling fluoromethylation reactions under mild conditions, offering a green chemistry approach to the synthesis of fluorinated organic compounds (Koike & Akita, 2016).
Propiedades
IUPAC Name |
2-[(3-fluorophenyl)methyl]-6-(2-methyl-2,3-dihydroindole-1-carbonyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2/c1-14-11-16-6-2-3-8-19(16)25(14)21(27)18-9-10-20(26)24(23-18)13-15-5-4-7-17(22)12-15/h2-10,12,14H,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPWQOSXEYJPSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-fluorobenzyl)-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

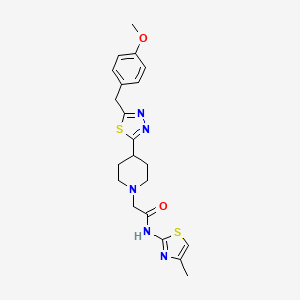
![[(3-chlorophenyl)carbamoyl]methyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2594711.png)
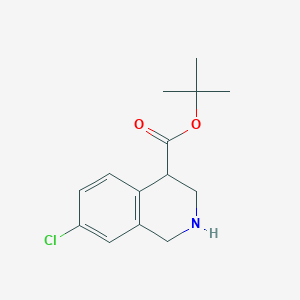
![5-(2-Ethoxyethyl)-8-(4-ethoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2594714.png)
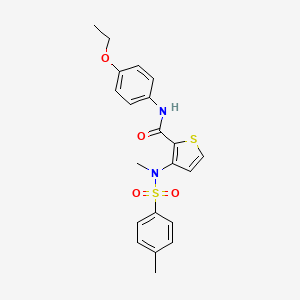
![6-(3-Bromophenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2594718.png)
![(E)-3-(furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2594721.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2594722.png)
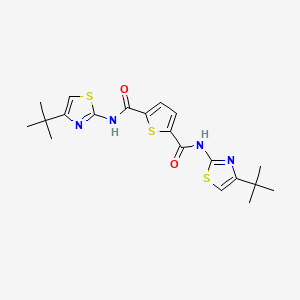
![2-Methyl-4-[4-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2594724.png)
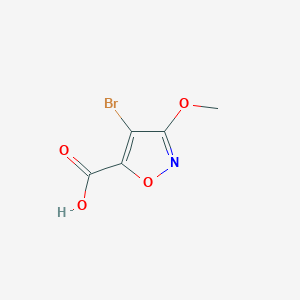
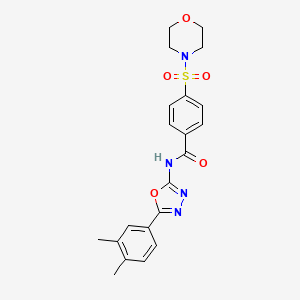
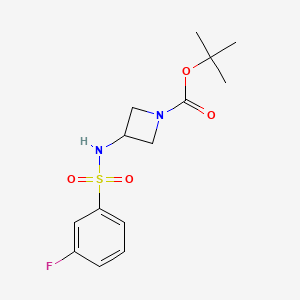
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2594731.png)